Boc-Lys-OMe HCl
Overview
Description
Mechanism of Action
Boc-Lys-OMe HCl, also known as (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride or Boc-L-Lysine methyl ester hydrochloride, is a chemically protected form of the amino acid lysine .
Target of Action
The primary target of this compound is the amino group on lysine . The tert-butoxycarbonyl group is a protective group used to prevent this amino group from reacting during the peptide chain assembly process .
Mode of Action
This compound interacts with its target by providing a protective cover to the amino group on lysine . This prevents the amino group from reacting during the peptide chain assembly process, ensuring that the lysine can be incorporated into the peptide chain without unwanted side reactions .
Result of Action
The primary result of the action of this compound is the successful incorporation of lysine into peptide chains during peptide synthesis . By protecting the amino group on lysine, it prevents unwanted side reactions and ensures the correct assembly of peptide chains .
Biochemical Analysis
Biochemical Properties
Boc-Lys-OMe HCl plays a pivotal role in the synthesis of multifunctional targets, especially in the field of peptide synthesis . It is used in solution phase peptide synthesis . The presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by contributing to the production of proteins vital for cell division
Molecular Mechanism
The molecular mechanism of this compound involves its role as a building block in peptide synthesis. The tert-butoxycarbonyl group prevents the amino group on lysine from reacting during the peptide chain assembly process . Once the peptide synthesis is complete, the protective groups can be removed under specific conditions, yielding the desired peptide .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The compound is stable under normal conditions and does not degrade over time
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys-OMe HCl typically involves the following steps :
Protection of Lysine: Lysine is reacted with tert-butoxycarbonyl chloride (Boc-Cl) to form Boc-Lys.
Esterification: Boc-Lys is then reacted with methyl formate to produce Boc-Lys-OMe.
Formation of Hydrochloride Salt: Finally, Boc-Lys-OMe is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys-OMe HCl undergoes various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of the Boc group.
Basic Conditions: Employed for ester hydrolysis.
Major Products
Lysine Derivatives: Depending on the reaction conditions, this compound can yield various lysine derivatives, such as free lysine or lysine esters.
Scientific Research Applications
Boc-Lys-OMe HCl is widely used in scientific research due to its versatility :
Chemistry: Used in peptide synthesis as a protected lysine derivative.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs.
Industry: Applied in the production of bio-labeling reagents and other biochemical tools.
Comparison with Similar Compounds
Similar Compounds
Nα-Boc-L-lysine: Another protected lysine derivative used in peptide synthesis.
Nα-Acetyl-L-lysine methyl ester hydrochloride: A similar compound with an acetyl protective group.
Fmoc-Lys-OH: A lysine derivative protected with a fluorenylmethyloxycarbonyl group.
Uniqueness
Boc-Lys-OMe HCl is unique due to its specific protective groups, which provide stability under various reaction conditions and allow for selective deprotection. This makes it particularly useful in complex peptide synthesis and other biochemical applications.
Properties
IUPAC Name |
methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQENKCQXPGJG-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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